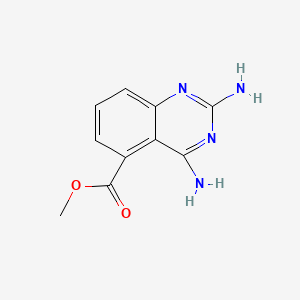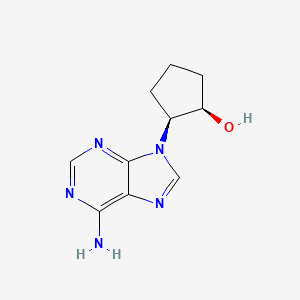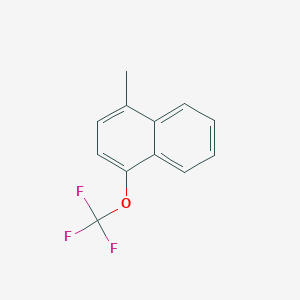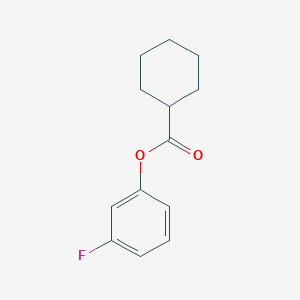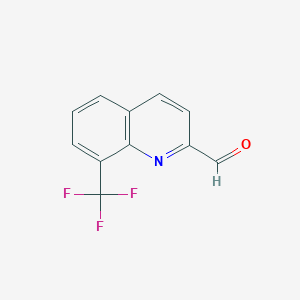
6-Chloro-7-ethyl-2-isopropyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-ethyl-2-isopropyl-7H-purine is a chemical compound with the molecular formula C10H13ClN4 It is characterized by its unique structure, which includes a purine ring substituted with chlorine, ethyl, and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-ethyl-2-isopropyl-7H-purine typically involves the chlorination of a purine derivative followed by alkylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield. For instance, the chlorination step might involve the use of thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The process may involve continuous flow reactors and automated systems to handle large-scale production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-ethyl-2-isopropyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Alkylation and Acylation Reactions: The ethyl and isopropyl groups can be modified through alkylation or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine oxides.
Applications De Recherche Scientifique
6-Chloro-7-ethyl-2-isopropyl-7H-purine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-ethyl-2-isopropyl-7H-purine involves its interaction with specific molecular targets. The chlorine, ethyl, and isopropyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-7-isopropyl-7H-purine: Similar in structure but with an additional chlorine atom.
6-Chloro-7-methyl-2-isopropyl-7H-purine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
6-Chloro-7-ethyl-2-isopropyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, ethyl, and isopropyl groups makes it a versatile compound for various applications, distinguishing it from other purine derivatives.
Propriétés
Formule moléculaire |
C10H13ClN4 |
|---|---|
Poids moléculaire |
224.69 g/mol |
Nom IUPAC |
6-chloro-7-ethyl-2-propan-2-ylpurine |
InChI |
InChI=1S/C10H13ClN4/c1-4-15-5-12-10-7(15)8(11)13-9(14-10)6(2)3/h5-6H,4H2,1-3H3 |
Clé InChI |
PQVKILLDVLTNAV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1C(=NC(=N2)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



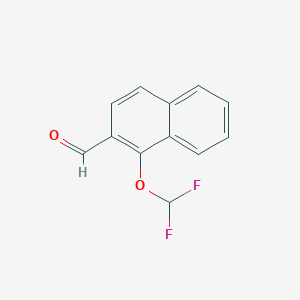

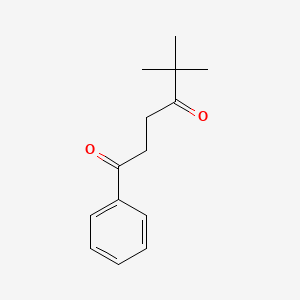
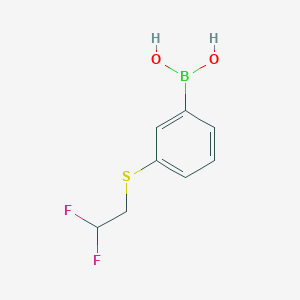
![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)

![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)
